molecular formula C14H14N2O2S B11847702 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- CAS No. 796975-18-3

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-

Cat. No.: B11847702
CAS No.: 796975-18-3
M. Wt: 274.34 g/mol
InChI Key: IMXWEQIAXXZIMJ-UHFFFAOYSA-N
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Description

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-, is a substituted aziridine derivative featuring a 4-methylphenyl sulfonyl group and a 2-pyridinyl substituent. Aziridines are three-membered heterocyclic compounds with a nitrogen atom, known for their ring strain and reactivity, which make them valuable in medicinal chemistry and organic synthesis. This compound’s unique substituents distinguish it from simpler aziridines, influencing its chemical behavior and biological activity .

Properties

CAS No.

796975-18-3

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylaziridin-2-yl]pyridine

InChI

InChI=1S/C14H14N2O2S/c1-11-5-7-12(8-6-11)19(17,18)16-10-14(16)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3

InChI Key

IMXWEQIAXXZIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylaziridin-2-yl)pyridine typically involves the reaction of 2-pyridyl aziridine with tosyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the tosylated product. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 2-(1-Tosylaziridin-2-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Tosylaziridin-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted pyridine derivatives.

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

    Substitution: The tosyl group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as benzylamine or methanol under mild acidic or basic conditions.

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products:

    Nucleophilic Ring Opening: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

2-(1-Tosylaziridin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 2-(1-Tosylaziridin-2-yl)pyridine largely depends on its reactivity and the specific reactions it undergoes. The aziridine ring’s strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks. These properties enable the compound to participate in various chemical transformations, contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

Structural and Electronic Effects of Substituents

Key Compounds for Comparison :

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- (C₁₅H₁₅NO₂S) Substituents: Phenyl group at position 2. Molecular Weight: 273.35 g/mol.

8.2-(4-Acetamidophenyl)-1-[(4-methylphenyl)sulfonyl]-aziridine (C₁₇H₁₈N₂O₃S)

  • Substituents: 4-Acetamidophenyl group at position 2.
  • Molecular Weight: 330 g/mol.

2-Methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)aziridine (C₁₃H₁₇NO₂S) Substituents: Methyl and propenyl groups. Molecular Weight: 251.34 g/mol.

Triethylenemelamine (TEM) (C₉H₁₂N₆)

  • Substituents: Three aziridine rings.
  • Molecular Weight: 204.23 g/mol.
Table 1: Substituent Effects on Reactivity and Properties
Compound Substituents Reactivity (Ring-Opening) Biological Activity Toxicity Profile
Target Compound 2-Pyridinyl, 4-MePh-SO₂ High (electron-withdrawing groups enhance electrophilicity) Potential DNA interaction (single-ring alkylation) Likely lower than unsubstituted aziridines
2-Phenyl analog Phenyl, 4-MePh-SO₂ Moderate (phenyl is less electron-withdrawing) Antitumor activity (cross-linking not dominant) Reduced toxicity due to sulfonyl group
4-Acetamidophenyl analog 4-Acetamidophenyl, 4-MePh-SO₂ High (amide enhances solubility and target binding) Enhanced bioactivity (e.g., enzyme inhibition) Moderate (polar substituents may improve safety)
TEM Three aziridine rings Very high (multi-ring cross-linking) Potent antitumor (cross-links DNA) High (multi-alkylating agents are more toxic)

Reactivity in Ring-Opening Reactions

  • Target Compound : The sulfonyl group increases ring strain and electrophilicity, promoting nucleophilic attack. The 2-pyridinyl group may direct regioselectivity in ring-opening reactions .
  • Kinetic Comparison : Aziridine 19b (1-butyl-2-(4-methylphenyl)-) has a first-order rate constant of 1.67 × 10⁻⁴ s⁻¹ . The target’s pyridinyl group likely accelerates reactivity compared to phenyl analogs due to electron withdrawal .

Biological Activity

Aziridines are a class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their unique structural properties and biological activities. The compound Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)- (also referred to as N-tosyl-2-(o-pyridyl)aziridine) is particularly noteworthy for its potential applications in drug development and synthesis. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₄N₂O₂S
  • Molecular Weight: 274.34 g/mol
  • CAS Number: 796975-18-3

Synthesis

The synthesis of aziridines can involve various methods, including the use of tosyl derivatives. For the specific compound , the synthesis typically involves the reaction of pyridine derivatives with sulfonyl aziridines under controlled conditions to achieve high yields and selectivity.

Aziridines exhibit a range of biological activities, primarily attributed to their ability to interact with nucleophiles. The presence of the sulfonyl group enhances their electrophilicity, making them reactive towards biological macromolecules such as proteins and nucleic acids.

  • Anticancer Activity : Research indicates that aziridines can induce apoptosis in cancer cells by forming covalent bonds with DNA, leading to strand breaks and cell cycle arrest.
  • Antimicrobial Properties : Some studies have shown that aziridines possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Antitumor Studies : A study published in Molecules explored the synthesis and biological evaluation of novel aziridine derivatives, demonstrating significant cytotoxicity against human cancer cell lines . The study highlighted that modifications on the aziridine ring could enhance its potency.
  • Antimicrobial Testing : In another investigation, aziridine compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited effective inhibition zones, suggesting potential as new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeMechanismObserved EffectReference
AnticancerDNA alkylationInduction of apoptosis in cancer cells
AntimicrobialMembrane disruptionInhibition of bacterial growth
CytotoxicityCell cycle arrestSignificant reduction in cell viability

Q & A

Q. What spectroscopic methods are recommended for characterizing the vibrational modes of aziridine derivatives?

To characterize vibrational modes, use high-resolution Fourier-transform infrared (FTIR) spectroscopy combined with ab initio computational predictions. Assign fundamental bands (e.g., ν1–ν17 modes) by comparing experimental spectra with harmonic force field calculations. For example, rotational analysis of B-type and A-type bands can resolve vibration-rotation interactions and energy levels . Complement this with NMR to confirm substituent effects on the aziridine ring, particularly for sulfonyl and pyridinyl groups .

Q. What safety protocols are critical when handling aziridine derivatives in laboratory settings?

Aziridines are alkylating agents with potential carcinogenicity (IARC Group 2B). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. For derivatives like 1-(4-nitrophenyl)aziridine, adhere to H303/H313/H333 hazard codes and implement first-aid measures (e.g., eye rinsing, medical consultation) .

Q. What are the common synthetic routes for sulfonated aziridine derivatives?

Synthesize via cyclization of 1,2-amino alcohols or halogenated precursors. For example, the Gabriel-Cromwell reaction modifies α-methyl vinyl phosphonates to yield aziridine-2-phosphonates. Optimize regioselectivity using stoichiometric ratios (e.g., 1:5:100 for TPPH2/TBACl/aziridine) and polar solvents like THF .

Advanced Research Questions

Q. How can reaction conditions be optimized for aziridine-based CO2 fixation to synthesize oxazolidin-2-ones?

Systematically vary CO2 pressure (1.2 MPa optimal) and aziridine concentration (1.5 mol/L in THF) to balance yield (up to 86%) and regioselectivity (2a/2b = 86:14). Monitor volumetric expansion effects, as excessive pressure dilutes reactants and reduces catalytic efficiency. Use kinetic studies to identify rate-limiting steps .

Q. How to resolve contradictions in vibrational assignments for aziridine derivatives?

Reconcile discrepancies by cross-validating experimental FTIR data with ab initio predictions (e.g., band positions, intensities). For disputed modes like ν8 or ν10, perform rotational analysis using Watson Hamiltonian models to compute upper/lower energy states and vibration-rotation constants .

Q. What strategies enable stereoselective synthesis of enantiopure aziridine sulfonates?

Use chiral auxiliaries or catalysts to control stereochemistry. For example, (2R)-2-tert-butyl-2-methyl-1-(4-methylbenzenesulfonyl)aziridine (CAS 1207754-80-0) can be synthesized via asymmetric induction with enantiopure starting materials. Confirm enantiopurity via chiral HPLC or X-ray crystallography .

Q. How to evaluate the bioactivity of aziridine-pyridinyl hybrids in antimicrobial studies?

Conduct in vitro assays against bacterial/fungal strains (e.g., MIC determinations). For derivatives like 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine, analyze structure-activity relationships (SAR) by modifying sulfanyl or pyridinyl groups. Use molecular docking to predict enzyme/receptor binding .

Q. How do synthetic methodologies for aziridine phosphonates compare in efficiency and scalability?

Compare one-pot synthesis (yield ~75%) vs. stepwise Gabriel-Cromwell routes. The former reduces purification steps but may require precise stoichiometry. For scalability, prioritize solvent recovery (e.g., THF) and catalyst reuse. Analyze by 31P NMR and mass spectrometry to track phosphonate incorporation .

Methodological Notes

  • Data Analysis : Use multivariate regression to correlate reaction parameters (pressure, temperature) with yields .
  • Contradiction Mitigation : Apply Bayesian statistics to weigh computational vs. experimental vibrational data .
  • Safety Compliance : Align protocols with the Chemical Hygiene Plan for advanced labs, including 100% safety exam compliance .

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